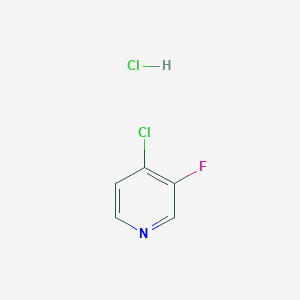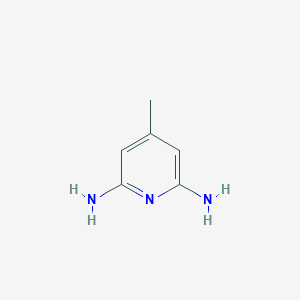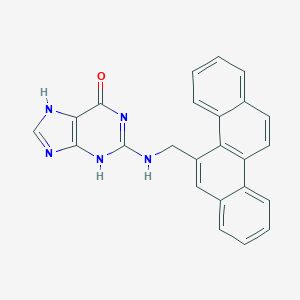
N(2)-((Chrysen-5-yl)methyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2)-((Chrysen-5-yl)methyl)guanine, also known as CMG, is a synthetic guanine derivative that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, virology, and nanotechnology. CMG is a structural analog of the natural nucleoside guanine, which is an essential component of DNA and RNA. The unique structure of CMG makes it an attractive molecule for drug design and development.
Mecanismo De Acción
The mechanism of action of N(2)-((Chrysen-5-yl)methyl)guanine is based on its ability to inhibit the activity of DNA polymerase, which is an essential enzyme for DNA replication. N(2)-((Chrysen-5-yl)methyl)guanine acts as a competitive inhibitor of DNA polymerase by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing DNA chain. This results in the inhibition of DNA synthesis and ultimately leads to the death of the cell.
Efectos Bioquímicos Y Fisiológicos
N(2)-((Chrysen-5-yl)methyl)guanine has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N(2)-((Chrysen-5-yl)methyl)guanine induces apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress. N(2)-((Chrysen-5-yl)methyl)guanine also inhibits angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and metastasis of tumors. In HSV-infected cells, N(2)-((Chrysen-5-yl)methyl)guanine inhibits viral DNA synthesis and prevents the release of infectious viral particles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N(2)-((Chrysen-5-yl)methyl)guanine is its potent antitumor activity, which makes it a promising candidate for cancer therapy. N(2)-((Chrysen-5-yl)methyl)guanine also exhibits high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations of N(2)-((Chrysen-5-yl)methyl)guanine is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N(2)-((Chrysen-5-yl)methyl)guanine. One area of research is the development of more efficient synthesis methods for N(2)-((Chrysen-5-yl)methyl)guanine, which can improve its yield and purity. Another area of research is the optimization of the pharmacokinetic and pharmacodynamic properties of N(2)-((Chrysen-5-yl)methyl)guanine, which can enhance its therapeutic efficacy. Additionally, the use of N(2)-((Chrysen-5-yl)methyl)guanine as a building block for the synthesis of DNA-based nanomaterials can open up new avenues for the development of nanotechnology-based applications.
Métodos De Síntesis
N(2)-((Chrysen-5-yl)methyl)guanine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of N(2)-((Chrysen-5-yl)methyl)guanine involves the reaction of chrysenylmethyl chloride with guanine in the presence of a base. The enzymatic synthesis of N(2)-((Chrysen-5-yl)methyl)guanine involves the use of guanine phosphoribosyltransferase (GPRT) enzyme, which catalyzes the transfer of the 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine to form N(2)-((Chrysen-5-yl)methyl)guanine.
Aplicaciones Científicas De Investigación
N(2)-((Chrysen-5-yl)methyl)guanine has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, N(2)-((Chrysen-5-yl)methyl)guanine has been shown to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In virology, N(2)-((Chrysen-5-yl)methyl)guanine has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by targeting the viral DNA polymerase. In nanotechnology, N(2)-((Chrysen-5-yl)methyl)guanine has been used as a building block for the synthesis of DNA-based nanomaterials.
Propiedades
Número CAS |
117606-17-4 |
|---|---|
Nombre del producto |
N(2)-((Chrysen-5-yl)methyl)guanine |
Fórmula molecular |
C24H17N5O |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-(chrysen-5-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C24H17N5O/c30-23-21-22(27-13-26-21)28-24(29-23)25-12-16-11-15-6-2-3-7-17(15)19-10-9-14-5-1-4-8-18(14)20(16)19/h1-11,13H,12H2,(H3,25,26,27,28,29,30) |
Clave InChI |
XINSXRDSIDZSGC-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC6=C(C(=O)N5)NC=N6 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
Sinónimos |
N(2)-((chrysen-5-yl)methyl)guanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)
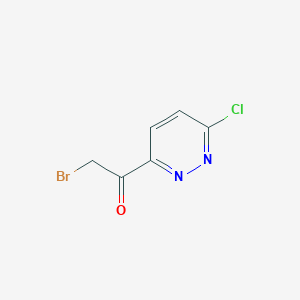
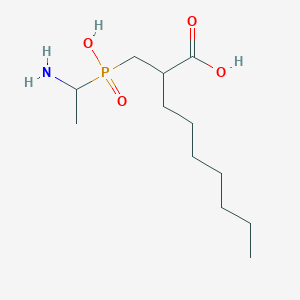
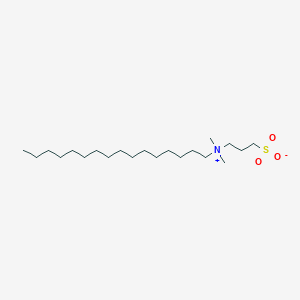
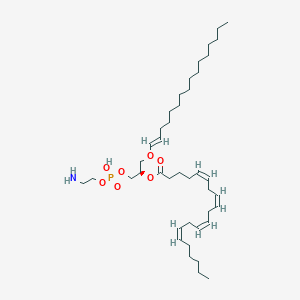
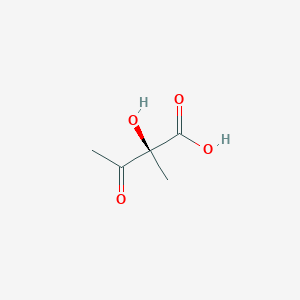
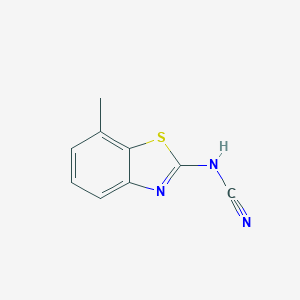
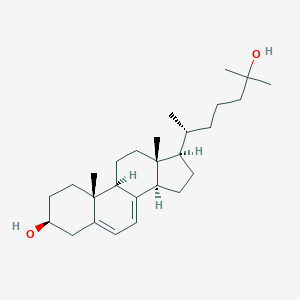
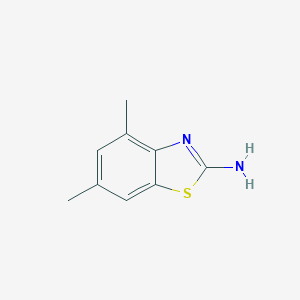
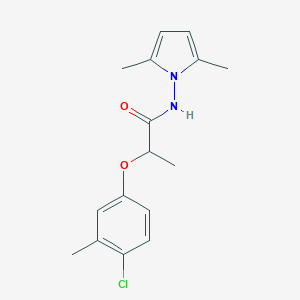
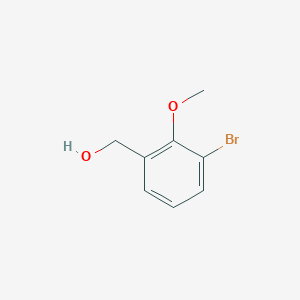
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
